Home > Products > Screening Compounds P32512 > Cortistatin-29 (1-13) (rat)
Cortistatin-29 (1-13) (rat) -

Cortistatin-29 (1-13) (rat)

Catalog Number: EVT-10918925
CAS Number:
Molecular Formula: C68H105N23O21
Molecular Weight: 1580.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cortistatin-29 (1-13) is a peptide derived from the rat, specifically known for its high homology to somatostatin. This compound is classified as a neuropeptide and is recognized for its anti-inflammatory properties. Cortistatin-29 plays a significant role in various physiological processes, including modulation of neurotransmission and immune responses. It is synthesized from preprocortistatin through a series of enzymatic cleavages, leading to its functional form.

Source and Classification

Cortistatin-29 (1-13) is synthetically produced and has been characterized under the CAS Number 1815618-17-7. The peptide is part of the cortistatin family, which shares structural similarities with somatostatin, a well-known neuropeptide involved in the inhibition of hormone secretion and neurotransmission. Cortistatin-29 is primarily studied for its potential applications in neuroscience and immunology due to its modulatory effects on both systems .

Synthesis Analysis

Methods

The synthesis of Cortistatin-29 typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise addition of amino acids to create peptides. The process begins with the attachment of a protected amino acid to a solid support resin, followed by deprotection and coupling steps to add subsequent amino acids. This method ensures high purity and yield of the final product.

Technical Details

The sequence of Cortistatin-29 is as follows:

  • Sequence: Pyr-Glu-Arg-Pro-Pro-Leu-Gln-Gln-Pro-Pro-His-Arg-Asp-Lys-Lys-Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH
  • Structural Features: The peptide contains several proline residues, which are known to induce structural rigidity, and cysteine residues that can form disulfide bonds, contributing to the stability of the peptide structure .
Molecular Structure Analysis

Structure

Cortistatin-29 exhibits a complex three-dimensional structure typical of neuropeptides. The presence of disulfide bonds plays a crucial role in maintaining its conformation, which is essential for its biological activity.

Data

The molecular formula for Cortistatin-29 is C29H43N7O9SC_{29}H_{43}N_{7}O_{9}S, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and sulfur. The molecular weight is approximately 637.81 g/mol .

Chemical Reactions Analysis

Reactions

Cortistatin-29 can participate in various biochemical reactions typical of peptide compounds. These include:

  • Hydrolysis: Under physiological conditions, cortistatin can be hydrolyzed by peptidases, leading to the formation of smaller peptide fragments.
  • Binding Interactions: Cortistatin interacts with specific receptors in the nervous system, such as somatostatin receptors, influencing neurotransmitter release and neuronal excitability.

Technical Details

The stability of Cortistatin-29 in biological systems is influenced by its amino acid composition and structural features. The disulfide bond formation enhances its resistance to enzymatic degradation compared to linear peptides .

Mechanism of Action

Cortistatin-29 exerts its effects primarily through receptor-mediated pathways. It binds to somatostatin receptors located on neuronal and immune cells, leading to several downstream effects:

  1. Neurotransmission Modulation: By inhibiting neurotransmitter release, cortistatin can reduce neuronal excitability.
  2. Immunomodulation: Cortistatin influences immune cell activity, promoting anti-inflammatory responses and potentially protecting against neuroinflammation.

Data indicates that cortistatin's action can lead to significant changes in neuronal signaling and immune responses .

Physical and Chemical Properties Analysis

Physical Properties

Cortistatin-29 is typically presented as a white to off-white powder when synthesized. It is soluble in water and other polar solvents but may exhibit limited solubility in non-polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability: The presence of disulfide bonds contributes to the stability of cortistatin under physiological conditions.
  • pH Sensitivity: The peptide's activity may vary with changes in pH, affecting its ionization state and receptor binding affinity.

Relevant analyses suggest that maintaining proper storage conditions (e.g., lyophilization) can preserve the integrity and functionality of cortistatin .

Applications

Cortistatin-29 has several scientific applications:

  1. Neuroscience Research: Investigated for its role in modulating synaptic transmission and neuronal health.
  2. Immunology Studies: Explored for potential therapeutic applications in treating inflammatory conditions due to its immunomodulatory properties.
  3. Pharmacological Development: Potentially useful as a lead compound for developing new drugs targeting somatostatin receptors or related pathways.
Introduction to Cortistatin-29 (1-13) in Neuropeptide Research

Discovery and Evolutionary Context of Cortistatin Isoforms

Cortistatin was first identified in 1996 during screening experiments designed to discover novel neuropeptides expressed in the rat cortex. Molecular characterization revealed two primary bioactive forms: the full-length Cortistatin-29 and its truncated counterpart Cortistatin-14, generated through proteolytic cleavage at distinct arginine residues. The human cortistatin gene (designated CORT) resides on chromosome 1p36.22 and encodes a 105-amino acid precursor protein that undergoes similar processing to yield bioactive peptides. Evolutionary analysis demonstrates that cortistatin and somatostatin share a common ancestral gene but diverged early in vertebrate evolution, leading to distinct functional specializations despite retained structural similarities. This divergence is particularly evident in teleost fishes, where additional somatostatin-like peptides (somatostatin 3–6) emerged via chromosome duplications during early vertebrate tetraploidization events (2R) and subsequent teleost-specific genome duplication (3R) [2] [6] [9].

The identification of a sixth somatostatin receptor subtype (SSTR6) in teleost fishes, the spotted gar (Lepisosteus oculatus), and the coelacanth (Latimeria chalumnae) provides crucial context for understanding cortistatin evolution. Genomic analyses reveal that two ancestral SSTR-bearing chromosome regions duplicated during basal vertebrate tetraploidizations, generating distinct receptor lineages: one producing SSTR2, SSTR3, and SSTR5, and the other yielding SSTR1, SSTR4, and SSTR6. While SSTR6 was subsequently lost in tetrapods and SSTR4 in teleosts, the receptor diversity underscores the complex evolutionary landscape in which cortistatin isoforms function. Cortistatin-29 represents an evolutionarily conserved ligand within this system, with its truncated fragments exhibiting species-specific functional adaptations [2].

Structural Classification Within the Somatostatin-like Neuropeptide Family

Cortistatin-29 (1-13) (rat) is a defined N-terminal fragment of the full-length Cortistatin-29 peptide. Its primary structure consists of the sequence: Pyr-Glu-Arg-Pro-Pro-Leu-Gln-Gln-Pro-Pro-His-Arg-Asp (where "Pyr" indicates a pyroglutamyl residue), corresponding to the first 13 amino acids of rat Cortistatin-29. This sequence is represented by the molecular formula C~68~H~105~N~23~O~21~ and a molecular weight of 1580.7 Da. The peptide exists as a trifluoroacetate salt in research preparations and maintains structural stability when stored at -20°C ± 5°C [1] [7].

Table 1: Structural Characteristics of Cortistatin-29 (1-13) (rat)

CharacteristicDetail
Full SequencePyr-Glu-Arg-Pro-Pro-Leu-Gln-Gln-Pro-Pro-His-Arg-Asp
One-Letter CodeGlp-ERPPLQQPPHRD
Molecular FormulaC~68~H~105~N~23~O~21~
Molecular Weight1580.7 Da
PrecursorCortistatin-29 (rat)
Salt FormTrifluoroacetate
Storage Conditions-20°C ± 5°C

Cortistatin isoforms belong to the somatostatin-like neuropeptide superfamily, characterized by conserved structural motifs essential for receptor recognition. Both cortistatin and somatostatin possess a central FWKT tetrapeptide sequence critical for receptor binding. However, the N-terminal regions exhibit significant divergence, potentially explaining their distinct biological profiles. While somatostatin requires a cyclic disulfide bridge (between Cys~17~ and Cys~28~ in human cortistatin-29) for full biological activity, the linear structure of Cortistatin-29 (1-13) suggests its functional properties derive from distinct structural determinants. This fragment lacks the C-terminal region necessary for high-affinity binding to somatostatin receptors, indicating potential interactions with alternative receptor systems. Evolutionary pressure has conserved the cortistatin-29 sequence across rodents and humans, though functional differences in receptor specificity have emerged between species [3] [6] [7].

Functional Dichotomy Between Cortistatin-14 and Cortistatin-29 in Rodent Models

The functional specialization between cortistatin isoforms represents a key area of neuropeptide research. While both cortistatin-14 and cortistatin-29 derive from the same precursor, they exhibit distinct physiological roles mediated through different receptor systems. Cortistatin-14 demonstrates high-affinity binding to all five somatostatin receptors (SSTR1-5) and the ghrelin receptor (GHSR1α), enabling its involvement in diverse processes including sleep modulation, locomotor activity reduction, and neuroprotection. By contrast, the truncated form Cortistatin-29 (1-13) operates through divergent pathways due to the absence of the C-terminal region required for classical somatostatin receptor activation [4] [6] [10].

Table 2: Functional Comparison of Cortistatin Isoforms in Rodent Models

Functional DomainCortistatin-14Cortistatin-29 (1-13)
Receptor SpecificityBinds all SSTR subtypes and GHSR1αLikely interacts with non-canonical receptors
Antidepressant EffectsMediated via ghrelin and GABA~A~ receptorsNot characterized
Anticonvulsant ActionsDependent on SSTR2 and SSTR3 receptorsUnknown mechanism
Neuroprotective RoleProtects BBB integrity, modulates endothelial functionStructural fragment with undetermined neuroactivity
Immune ModulationSuppresses pro-inflammatory cytokine productionLimited information

Research demonstrates that intracerebroventricular administration of cortistatin-14 produces rapid antidepressant-like effects in mouse models of depression, as evidenced by reduced immobility time in forced swim tests and tail suspension tests. These effects critically depend on ghrelin receptor activation and GABA~A~ receptor signaling pathways, as they are abolished by pretreatment with the ghrelin receptor antagonist [D-Lys3]GHRP-6 and GABA~A~ antagonists. Conversely, administration of somatostatin receptor antagonists (e.g., c-SOM) does not block these antidepressant effects, highlighting the receptor-specific nature of cortistatin-14's actions. Furthermore, cortistatin-14 administration significantly reverses stress-induced decreases in brain-derived neurotrophic factor expression in the hippocampus and cortex, suggesting neurotrophic involvement in its antidepressant mechanism [4].

In seizure models, cortistatin-14 exhibits potent anticonvulsant properties mediated exclusively through somatostatin receptors SSTR2 and SSTR3. Antagonism of either receptor subtype completely abolishes cortistatin-14's protective effects against pilocarpine-induced seizures. Notably, studies in ghrelin receptor knockout mice demonstrate preserved anticonvulsant efficacy of cortistatin-14, confirming that this activity operates independently of ghrelin signaling pathways. The distinct receptor utilization patterns between functional domains (antidepressant vs. anticonvulsant) illustrates the complex neuropharmacology of this neuropeptide [10].

Beyond neurological functions, cortistatin plays a crucial role in maintaining blood-brain barrier integrity. Cortistatin-deficient mice exhibit increased BBB permeability, tight junction breakdown, and dysregulated endothelial immune responses. Both cortistatin-14 and presumably longer isoforms contribute to endothelial stability through modulation of extracellular matrix remodeling, angiogenesis pathways, and response to oxygen-glucose deprivation. This protective function extends to neuroinflammatory and neurodegenerative conditions where BBB compromise exacerbates disease pathology [5].

While the full-length Cortistatin-29 retains biological activities overlapping with cortistatin-14, the specific functions of its (1-13) fragment remain incompletely characterized. Current evidence suggests this fragment may represent a structural domain with distinct signaling properties rather than merely an inactive metabolite. Research priorities include elucidating potential receptors for this fragment and determining whether it contributes to the pleiotropic actions observed for the full-length peptide, particularly in neuroprotection and immune modulation where its parent molecule demonstrates significant efficacy [5] [7].

Properties

Product Name

Cortistatin-29 (1-13) (rat)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid

Molecular Formula

C68H105N23O21

Molecular Weight

1580.7 g/mol

InChI

InChI=1S/C68H105N23O21/c1-34(2)29-42(85-60(105)45-11-5-25-88(45)64(109)47-13-7-27-90(47)62(107)40(10-4-24-77-68(73)74)83-57(102)39(18-22-52(95)96)81-55(100)37-17-21-51(94)79-37)58(103)82-38(15-19-49(69)92)56(101)84-41(16-20-50(70)93)63(108)91-28-8-14-48(91)65(110)89-26-6-12-46(89)61(106)86-43(30-35-32-75-33-78-35)59(104)80-36(9-3-23-76-67(71)72)54(99)87-44(66(111)112)31-53(97)98/h32-34,36-48H,3-31H2,1-2H3,(H2,69,92)(H2,70,93)(H,75,78)(H,79,94)(H,80,104)(H,81,100)(H,82,103)(H,83,102)(H,84,101)(H,85,105)(H,86,106)(H,87,99)(H,95,96)(H,97,98)(H,111,112)(H4,71,72,76)(H4,73,74,77)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

HTKLUJOZPIGIDL-SOWZXYKBSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.